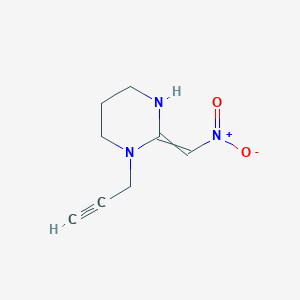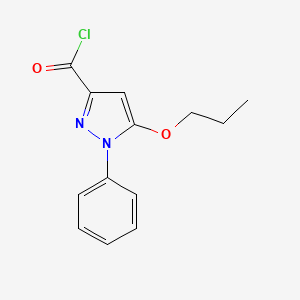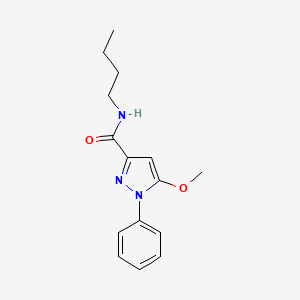
Barium yttrium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium yttrium fluoride is a compound that combines barium, yttrium, and fluoride ions. It is known for its unique optical properties and is often used in various scientific and industrial applications. The compound typically crystallizes in a fluorite-like structure, which contributes to its stability and functionality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium yttrium fluoride can be synthesized through the fusion of barium fluoride with yttrium fluoride using sodium fluoride as a flux. This method involves heating the mixture to high temperatures to facilitate the formation of the desired compound . Another approach involves the use of low-melting fluxes, which are promising for the preparation of single crystals .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of high-temperature solution systems. For example, a system with barium carbonate and rare earth chlorides in oleic acid and 1-octadecene can be used to prepare barium rare earth fluoride nanocrystals . This method allows for the production of high-purity and well-defined crystals suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Barium yttrium fluoride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly when doped with other elements like erbium or ytterbium.
Substitution: It can undergo substitution reactions where fluoride ions are replaced by other halides or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium fluoride, ammonium fluoride, and various rare earth fluorides . These reactions typically occur under high-temperature conditions to ensure complete conversion and formation of the desired products.
Major Products Formed
The major products formed from reactions involving this compound include various mixed metal fluorides and oxides. For example, reactions with calcium trisilicate cements can produce calcium-ytterbium fluoride and ytterbium oxide .
Applications De Recherche Scientifique
Barium yttrium fluoride has a wide range of scientific research applications, including:
Medical Imaging: The compound is utilized in positron emission tomography (PET) for the detection of gamma photons.
Material Science: It serves as a precursor for various functional photonics materials and solid-state ionics.
Biological Probes: Due to its upconversion properties, this compound is used in biological imaging and sensing applications.
Mécanisme D'action
The mechanism of action of barium yttrium fluoride primarily involves its optical properties. When doped with rare earth elements like erbium or ytterbium, the compound exhibits upconversion luminescence, where low-energy photons are absorbed and emitted as higher-energy photons . This property is exploited in various applications, including medical imaging and photonics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ytterbium fluoride: Used in dental materials and exhibits similar fluoride release properties.
Yttrium fluoride: Known for its use in optical materials and similar structural properties.
Barium fluoride: Commonly used in scintillation applications and shares the fluorite structure with barium yttrium fluoride.
Uniqueness
This compound is unique due to its combination of barium and yttrium, which imparts distinct optical and structural properties. Its ability to form stable, high-purity crystals makes it particularly valuable in advanced photonics and material science applications .
Propriétés
Numéro CAS |
54183-51-6 |
|---|---|
Formule moléculaire |
BaF5Y |
Poids moléculaire |
321.22 g/mol |
Nom IUPAC |
barium(2+);yttrium(3+);pentafluoride |
InChI |
InChI=1S/Ba.5FH.Y/h;5*1H;/q+2;;;;;;+3/p-5 |
Clé InChI |
DMFBEUCTHCSNKZ-UHFFFAOYSA-I |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[Y+3].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)





![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)

![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)

